molecular formula C17H24BNO3 B12334699 N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B12334699
M. Wt: 301.2 g/mol
InChI Key: HNVQXLVWGZQDEI-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boron-containing dioxaborolane group onto the phenyl ring. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dioxaborolane group yields boronic acids, while reduction of the cyclopropane carboxamide group can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological applications where such interactions are critical . Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane carboxamide group and a dioxaborolane moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24BNO3/c1-11-10-13(18-21-16(2,3)17(4,5)22-18)8-9-14(11)19-15(20)12-6-7-12/h8-10,12H,6-7H2,1-5H3,(H,19,20)

InChI Key

HNVQXLVWGZQDEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CC3)C

Origin of Product

United States

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